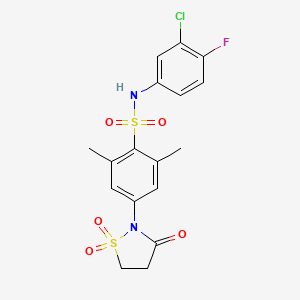

N-(3-chloro-4-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

This sulfonamide derivative features a central benzene ring substituted with a 1,1,3-trioxo-1λ⁶,2-thiazolidinyl group at the para position and methyl groups at the 2- and 6-positions. The sulfonamide nitrogen is linked to a 3-chloro-4-fluorophenyl moiety.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O5S2/c1-10-7-13(21-16(22)5-6-27(21,23)24)8-11(2)17(10)28(25,26)20-12-3-4-15(19)14(18)9-12/h3-4,7-9,20H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSDVOMOUNIYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C)N3C(=O)CCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHClFNOS

- Molecular Weight : 446.9 g/mol

- CAS Number : 951894-71-6

The biological activity of this compound is primarily attributed to its sulfonamide group and the thiazolidine moiety. Sulfonamides are known for their antibacterial properties, while thiazolidines have been associated with various pharmacological effects including anti-inflammatory and antioxidant activities.

Antioxidant Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antioxidant potential. For instance, a study evaluated several thiazolidine derivatives using assays such as DPPH and ABTS radical scavenging tests. The results showed that modifications in the thiazolidine structure can enhance antioxidant activity significantly compared to standard compounds like phenazone .

| Compound | EC50 (µM) | Activity Level |

|---|---|---|

| Reference Phenazone | 0.9647 | Low |

| Thiazolidine Derivative (7e) | 0.122 | High |

| Thiazolidine Derivative (7k) | 0.0138 | Very High |

Antibacterial Activity

Sulfonamides are recognized for their antibacterial properties. The compound's sulfonamide group may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.

Case Studies

- In Vitro Studies : A study conducted on synthesized thiazolidine derivatives showed that modifications in substituents led to varying degrees of antioxidant and antibacterial activities. The most active compounds demonstrated over eight times the efficacy of the reference compound in radical scavenging assays .

- Toxicological Assessments : Toxicity evaluations indicated that while the compound shows promising biological activity, its safety profile needs further investigation through in vivo studies to assess potential side effects and therapeutic indices.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

N-[(2-Chlorophenyl)methyl]-2,6-dimethyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide

- Key Differences : The substituent on the sulfonamide nitrogen is a 2-chlorophenylmethyl group instead of 3-chloro-4-fluorophenyl.

- However, the lack of a fluorine atom could diminish electronic effects critical for target binding .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Key Differences : A "double" sulfonamide structure with two fluorinated aryl groups.

- Implications : The dual sulfonamide groups may improve solubility in polar solvents but could reduce metabolic stability due to increased susceptibility to enzymatic cleavage. The fluorine atoms enhance lipophilicity, favoring blood-brain barrier penetration in therapeutic contexts .

Functional Group Comparisons

Agrochemical Sulfonamides (e.g., Diflubenzuron)

- Key Differences: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) replaces the thiazolidinyl group with a urea linkage.

- Implications : The urea moiety in diflubenzuron facilitates chitin synthesis inhibition in insects, while the thiazolidinyl group in the target compound may confer distinct mechanisms, such as kinase or protease modulation .

Pyrazolo-Pyrimidinyl Sulfonamide (Example 53 from )

- Key Differences : Contains a pyrazolo[3,4-d]pyrimidinyl core and a chromen-2-yl group instead of the benzene-thiazolidinyl scaffold.

- Implications: The pyrimidine core likely targets ATP-binding pockets in kinases, whereas the target compound’s benzene-thiazolidinyl system may interact with alternative enzymatic sites.

Physicochemical and Pharmacokinetic Properties

Research Findings and Mechanistic Insights

- Halogen Interactions: The 3-chloro-4-fluorophenyl group may engage in halogen bonding with carbonyl oxygen atoms in enzymes, a feature absent in analogues with non-halogenated substituents .

- Metabolic Stability : The thiazolidinyl group’s sulfone bonds are less prone to hydrolysis compared to urea linkages in diflubenzuron, suggesting longer half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.